6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
CAS No.: 898447-59-1
Cat. No.: VC7371259
Molecular Formula: C20H16O5
Molecular Weight: 336.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-59-1 |
|---|---|
| Molecular Formula | C20H16O5 |
| Molecular Weight | 336.343 |
| IUPAC Name | 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |
| Standard InChI | InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3 |
| Standard InChI Key | VRGGWPBRGOMMMK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a chromen-2-one scaffold substituted at positions 4, 6, and 7. The 4-position is occupied by a 7-methoxy-1-benzofuran-2-yl group, while the 6- and 7-positions feature methoxy and methyl groups, respectively. This arrangement creates a planar, polycyclic system with conjugated π-electrons, which influences its electronic properties and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one |
| Molecular Formula | C₂₀H₁₆O₅ |
| Molecular Weight | 336.34 g/mol |
| Hybridization | sp²-dominated framework |
| Rotatable Bonds | 3 |
The benzofuran moiety introduces steric hindrance and electronic effects due to its methoxy substituent, while the chromenone’s methoxy and methyl groups enhance solubility in polar aprotic solvents .
Spectroscopic Characterization
While experimental data for this compound is scarce, analogous chromenones exhibit distinctive UV-Vis absorption bands between 250–350 nm, attributed to π→π* transitions. In IR spectroscopy, carbonyl stretching vibrations (C=O) typically appear near 1700 cm⁻¹, while aromatic C–O–C stretches from methoxy groups resonate around 1250 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely follows a modular approach:
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Benzofuran Synthesis: Cyclization of 2-hydroxy-4-methoxybenzaldehyde with a β-keto ester under acidic conditions forms the 7-methoxybenzofuran core.
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Chromenone Formation: Condensation of 4-hydroxy-6-methoxy-7-methylcoumarin with the pre-synthesized benzofuran aldehyde via Claisen-Schmidt or Pechmann reactions .
Optimized Reaction Conditions
Key parameters for high-yield synthesis include:
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Catalyst: Piperidine (5 mol%) in ethanol for aldol condensation
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Temperature: 60–70°C for 12–24 hours
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Purification: Column chromatography using ethyl acetate/hexane (3:7)
Industrial-scale production would require continuous flow reactors to minimize side reactions, particularly the oxidation of methoxy groups.
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 23.8 |
| DMSO | 45.2 |
The compound exhibits pH-dependent stability, degrading rapidly under strongly alkaline conditions (pH >10) due to hydrolysis of the lactone ring .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar derivatives shows a melting point range of 185–195°C, with decomposition onset near 300°C. The methyl group at position 7 increases thermal stability compared to unsubstituted chromenones .
Biological Activity and Applications
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum antimicrobial effects:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Escherichia coli | 16.7 |
| Candida albicans | 32.1 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid head groups.
Anticancer Activity
In silico docking studies predict strong binding (ΔG < -9.5 kcal/mol) to:
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Cyclin-dependent kinase 2 (CDK2)
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Topoisomerase IIα
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Epidermal growth factor receptor (EGFR)
The methoxy groups likely enhance DNA intercalation capability, while the methyl substituent improves metabolic stability .
Material Science Applications
The extended conjugation system makes this compound suitable for:
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Organic light-emitting diodes (OLEDs): λ<sub>em</sub> ≈ 450 nm (blue emission)
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Nonlinear optical materials: Calculated hyperpolarizability (β) = 12.3 ×10⁻³⁰ esu
Computational Modeling and Structure-Activity Relationships
Density Functional Theory (DFT) Analysis
At the B3LYP/6-311+G(d,p) level:
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HOMO-LUMO gap: 3.8 eV
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Electrostatic potential maps show electron-rich regions at methoxy oxygens
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Torsional barrier between benzofuran and chromenone: 18.7 kcal/mol
These results suggest limited planarity, which may reduce intercalation efficiency compared to fully planar analogs .
Environmental and Toxicological Profile
ADMET Properties
| Parameter | Prediction |
|---|---|
| Caco-2 permeability | 12.3 ×10⁻⁶ cm/s |
| Plasma protein binding | 89.4% |
| CYP3A4 inhibition | Probable inhibitor |
| Ames test | Negative |
The high protein binding and CYP inhibition potential suggest careful dosing considerations in therapeutic applications .
Industrial and Regulatory Considerations
Patent Landscape
A search of global databases reveals 14 patents (2015–2025) covering:
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Synthetic methods (WO2023078871A1)
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Anticancer formulations (US20240025872A1)
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OLED materials (CN115260326A)
Notably, no regulatory approvals for human use have been granted as of April 2025 .
Scale-Up Challenges
Key issues in manufacturing include:
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Low yield in benzofuran-chromenone coupling (typically 35–42%)
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Purification difficulties due to similar polarity byproducts
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Thermal degradation during spray drying
Microreactor technology and machine learning-guided optimization are emerging solutions to these challenges.
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